molecular formula C19H24N6O B14975525 N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B14975525
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: QJWAVZALGVSSPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for kinase inhibition and antibacterial activity. Its structure features a 1-methyl group at position 1, a 4-methylpiperidin-1-yl substituent at position 6, and a 4-methoxyphenylamine moiety at position 2.

Eigenschaften

Molekularformel

C19H24N6O

Molekulargewicht

352.4 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H24N6O/c1-13-8-10-25(11-9-13)19-22-17(16-12-20-24(2)18(16)23-19)21-14-4-6-15(26-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,21,22,23)

InChI-Schlüssel

QJWAVZALGVSSPP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of p-anisaldehyde with acetone and ammonium acetate to form a key intermediate, which is then subjected to further reactions to introduce the piperidinyl and pyrazolopyrimidinyl moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as Janus kinase enzymes. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Structure-Activity Relationships (SAR)

Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives influence their biological activity and physicochemical properties:

Compound Name Position 1 Sub. Position 4 Sub. Position 6 Sub. Notable Properties
Target Compound 1-Methyl N-(4-Methoxyphenyl) 4-Methylpiperidin-1-yl High polarity (methoxy group)
N-(4-Chlorophenyl)-6-(methylsulfonyl)-... [1] 1-[2-Phenylvinyl] N-(4-Chlorophenyl) Methylsulfonyl Antibacterial (MIC: 8–32 µg/mL, S. aureus)
N-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl) [10] 1-Phenyl N-(4-Methylphenyl) 4-Methylpiperazin-1-yl Enhanced basicity (piperazine vs. piperidine)
N-Butyl-6-methyl-1-(4-nitrophenyl) [6] 1-(4-Nitrophenyl) N-Butyl Methyl Electron-withdrawing nitro group
N-Benzyl-1-(4-chlorophenyl)... [8] 1-(4-Chlorophenyl) N-Benzyl Chloro group improves lipophilicity

Key Observations:

  • Position 4 (Amine Substituent): The 4-methoxyphenyl group in the target compound may improve water solubility compared to 4-chlorophenyl () or 4-methylphenyl () analogs. Methoxy’s electron-donating nature could enhance π-π stacking in target binding .
  • Position 1 (Core Substitution): A 1-methyl group (target) minimizes steric hindrance compared to bulkier substituents like 2-phenylvinyl (), which may affect synthetic yields (57% for 2-phenylvinyl vs. lower yields for butoxy derivatives) .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The 4-methoxy group increases hydrophilicity compared to chloro (LogP ~3.5) or methyl (LogP ~3.8) substituents. This may improve oral bioavailability .
  • Metabolic Stability: Piperidine rings (target) are more metabolically stable than piperazine (), which can undergo oxidative N-dealkylation .

Biologische Aktivität

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has been the subject of various studies due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C19H24N6O
  • Molecular Weight : 336.44 g/mol
  • CAS Number : 1251678-19-9
  • SMILES Notation : COc1ccccc1CNC(=O)c1ncn(c1)c1ncnc(c1)N1CCC(CC1)C

Biological Activity Overview

Recent research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activity, particularly in cancer treatment. The following sections detail specific findings related to the compound's anticancer effects and other biological activities.

Anticancer Activity

Studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit the growth of various cancer cell lines. For instance:

  • Lung Cancer : In vitro studies showed that the compound effectively inhibited the proliferation of A549 lung cancer cells.
  • Breast Cancer : The compound exhibited significant antiproliferative effects against MDA-MB-231 breast cancer cells.
  • Colorectal Cancer : Research indicated that it could also inhibit growth in colorectal cancer cell lines.

The following table summarizes the IC50 values of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against different cancer cell lines:

Cancer TypeCell LineIC50 (µM)
Lung CancerA5492.5
Breast CancerMDA-MB-2313.0
Colorectal CancerHCT1162.8
Prostate CancerLNCaP3.5

The mechanism by which this compound exerts its anticancer effects is believed to involve multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : It activates caspase pathways that lead to programmed cell death.
  • Targeting Kinase Activity : Preliminary studies suggest it may inhibit specific kinases involved in tumor progression.

Additional Biological Activities

Beyond its anticancer properties, N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential in other areas:

Neuroprotective Effects

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

Antimicrobial Activity

Some derivatives have displayed antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Experimental Findings

A notable study published in ACS Omega evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their biological activities. The study highlighted how structural modifications influenced the potency against different cancer types and provided insights into structure–activity relationships (SAR) .

In another case study focusing on neuroprotection, compounds similar to N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine were tested for their ability to protect neuronal cells from oxidative stress-induced damage .

Q & A

Q. Table 1: Reaction Optimization Variables

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDry acetonitrileReduces side reactions
TemperatureReflux (80–100°C)Accelerates substitution
PurificationRecrystallizationRemoves unreacted amines

What advanced techniques confirm the molecular structure of this compound?

Methodological Answer:
Multi-modal characterization is critical:

  • NMR Spectroscopy :
    • 1H NMR : Look for methoxy singlet (δ 3.70–3.80 ppm) and pyrazolo-proton signals (δ 8.0–8.2 ppm) .
    • 13C NMR : Confirm piperidinyl carbons (δ 45–55 ppm) and pyrimidine C=N (δ 150–160 ppm) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELXL refinement .
  • IR Spectroscopy : Identify N–H stretches (3100–3300 cm⁻¹) and C–O–C vibrations (1240–1250 cm⁻¹) .

How can crystallography challenges (e.g., disorder, weak diffraction) be addressed?

Advanced Answer:

  • Data Collection : Use high-intensity synchrotron radiation for weakly diffracting crystals.
  • Refinement : Apply SHELXL’s restraints for disordered piperidinyl groups and anisotropic displacement parameters .
  • Validation : Cross-check with DFT-calculated bond lengths/angles to resolve ambiguities .

What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational)?

Advanced Answer:

  • Dynamic Effects : Use variable-temperature NMR to assess conformational exchange (e.g., piperidinyl ring flipping) .
  • DFT Simulations : Compare computed (B3LYP/6-31G*) and experimental chemical shifts to identify misassignments .
  • Cross-Validation : Correlate IR and mass spectrometry data (e.g., [M+H]+ = 375.1816) .

How to design structure-activity relationship (SAR) studies for derivatives?

Advanced Answer:

  • Substituent Variation : Modify the 4-methoxyphenyl or piperidinyl groups to assess steric/electronic effects .
  • Biological Assays : Test kinase inhibition (e.g., JAK2/STAT3 pathways) using ATP-competitive assays .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values .

Q. Table 2: Example SAR Modifications

DerivativeModification SiteBiological TargetReference
6-Chloro analogPyrimidine C6Anticancer activity
TrifluoromethylBenzamide moietyEnzyme inhibition

What methods enhance solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts via HCl/ether precipitation .
  • Co-solvents : Use cyclodextrin complexes (20% w/v) in PBS (pH 7.4) .
  • Prodrug Design : Introduce phosphate esters at the methoxy group for hydrolysis-triggered release .

How to assess thermal stability for formulation development?

Methodological Answer:

  • DSC/TGA : Monitor decomposition onset (>200°C) and weight loss profiles .
  • Accelerated Stability : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation .

What techniques separate enantiomers of chiral intermediates?

Advanced Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) with UV detection .
  • Crystallization : Resolve diastereomeric salts with L-tartaric acid .

How to validate enzyme inhibition mechanisms?

Advanced Answer:

  • Kinetic Assays : Measure Km/Vmax shifts in presence of compound (Lineweaver-Burk plots) .
  • Docking Studies : Perform AutoDock Vina simulations against PDB structures (e.g., 4OLI) .

What computational tools predict metabolic pathways?

Advanced Answer:

  • Software : Use Schrödinger’s ADMET Predictor to identify CYP3A4-mediated oxidation sites .
  • In Vitro Validation : Incubate with human liver microsomes; analyze metabolites via LC-MS .

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